

Physicochemical properties of (4-Chlorophenyl) (phenyl)methanamine

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Compound of Interest

Compound Name: (4-Chlorophenyl)
(phenyl)methanamine

CAS No.: 28022-43-7

Cat. No.: B2583671

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Technical Monograph: (4-Chlorophenyl) (phenyl)methanamine

Critical Intermediate for Diarylmethylamine Scaffolds

Executive Summary

(4-Chlorophenyl)(phenyl)methanamine (also known as 4-chlorobenzhydrylamine) is a pivotal pharmacophore in medicinal chemistry, serving as the primary amine precursor for the "benzhydryl piperazine" class of antihistamines, including Cetirizine, Levocetirizine, and Hydroxyzine.

Beyond its role as a raw material, the compound represents a classic case study in chirality. The presence of the 4-chloro substituent breaks the symmetry of the benzhydryl system, creating a chiral center at the methine carbon. This monograph details the physicochemical behavior, synthesis logic, and handling protocols required for high-precision drug development applications.

Chemical Identity & Constants

Property	Specification
IUPAC Name	1-(4-Chlorophenyl)-1-phenylmethanamine
Common Name	4-Chlorobenzhydrylamine
CAS Number	5267-39-0 (HCl Salt); 163837-57-8 ((R)-isomer); 15996-82-4 (Racemic Free Base)
Molecular Formula	C ₁₃ H ₁₂ ClN (Free Base); C ₁₃ H ₁₃ Cl ₂ N (HCl Salt)
Molecular Weight	217.69 g/mol (Free Base); 254.16 g/mol (HCl Salt)
SMILES	<chem>NC(c1ccccc1)c2ccc(Cl)cc2</chem>
Appearance	White to off-white crystalline solid (Salt); Colorless oil or low-melting solid (Free Base)

Physicochemical Profile

Electronic & Steric Properties

The 4-chlorophenyl moiety introduces a specific electronic bias compared to the unsubstituted benzhydrylamine.

- Inductive Effect (-I):** The chlorine atom exerts an electron-withdrawing inductive effect on the aromatic ring. However, due to distance, its effect on the basicity of the primary amine (benzylic position) is subtle but measurable.
- Lipophilicity (LogP):** The chloro-substitution significantly increases lipophilicity (Predicted LogP ~3.5) compared to benzhydrylamine.^{[1][2][3]} This enhances the membrane permeability of derived APIs but necessitates non-polar solvents (e.g., Dichloromethane, Toluene) for efficient extraction during workup.

Acid-Base Behavior (pKa)

- pKa (Conjugate Acid):** ~8.08 (Predicted).^[1]

- Implication: The amine is moderately basic. In aqueous workups at neutral pH (7.0), a significant portion remains protonated (ionic). To ensure quantitative extraction into an organic layer, the aqueous phase must be adjusted to pH > 10 using NaOH or Na₂CO₃.

Thermal Properties[7]

- Melting Point (Free Base): 91–93 °C (Enantiopure forms often exhibit sharper, distinct melting points compared to the racemate).
- Melting Point (HCl Salt): 300–305 °C (Decomposition).[4] The high lattice energy of the hydrochloride salt makes it the preferred form for storage and transport.

Synthesis & Manufacturing Logic

The synthesis of **(4-Chlorophenyl)(phenyl)methanamine** typically proceeds via reductive amination of 4-chlorobenzophenone, followed by optical resolution if the pure enantiomer (e.g., for Levocetirizine) is required.

Core Synthesis Pathway (Racemic)

The most robust route involves the formation of the oxime or imine followed by reduction.

- Condensation: 4-Chlorobenzophenone + Hydroxylamine → Oxime.
- Reduction: Oxime + Zn/AcOH (or Hydrogenation with Raney Ni) → Racemic Amine.

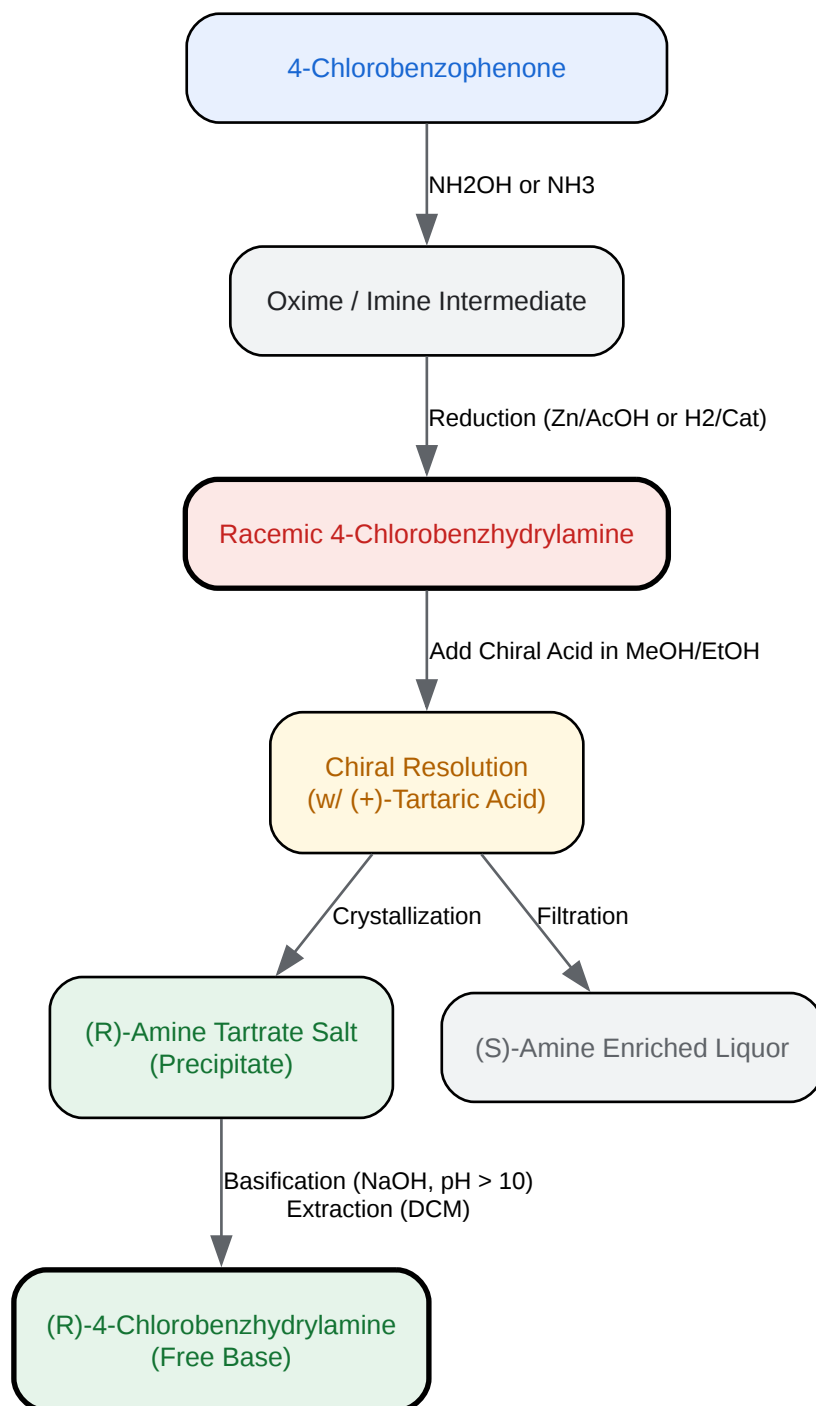
Optical Resolution (Critical for APIs)

Since the pharmacological activity of antihistamines often resides in a specific enantiomer (e.g., (R)-Levocetirizine), separating the racemate is a standard unit operation.

- Resolving Agent: (+)-Tartaric acid or N-Acetyl-L-phenylalanine.
- Mechanism: Formation of diastereomeric salts with distinct solubility profiles in ethanol/water mixtures.

Process Flow Diagram

The following diagram illustrates the synthesis and resolution logic, highlighting the critical decision points for yield optimization.



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Figure 1: Synthetic workflow from ketone precursor to optically pure amine.

Experimental Protocols

Protocol: Free Base Liberation from HCl Salt

Context: Most commercial supplies are the HCl salt. For coupling reactions (e.g., nucleophilic substitution), the free amine is often required.

Reagents:

- 4-Chlorobenzhydramine HCl (10 mmol)
- Dichloromethane (DCM) (50 mL)
- 1M Sodium Hydroxide (NaOH) (30 mL)
- Brine (Sat. NaCl)^[5]

Step-by-Step:

- Suspension: Suspend the HCl salt in DCM in a separatory funnel.
- Basification: Add 1M NaOH slowly. Shake vigorously for 2-3 minutes.
 - Checkpoint: Verify the aqueous layer pH is >10 using pH paper.
- Separation: Collect the lower organic layer (DCM).
- Re-extraction: Extract the aqueous layer once more with 20 mL DCM to recover residual amine.
- Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
- Concentration: Remove solvent under reduced pressure (Rotavap) at 40 °C.
 - Result: Colorless to pale yellow viscous oil (crystallizes upon standing).

Analytical Method: HPLC Chiral Separation

To verify optical purity (Enantiomeric Excess - ee%), use the following conditions:

- Column: Chiralcel OD-H or AD-H (Cellulose based).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 230 nm (Absorption max of chlorobenzene moiety).
- Retention: The (R) and (S) enantiomers will show distinct retention times (typically separated by >2 mins).

Safety & Handling (GHS Standards)

Hazard Classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

Storage Protocol:

- Atmosphere: Hygroscopic. Store under Nitrogen or Argon.
- Temperature: 2–8 °C is recommended for long-term stability to prevent oxidation of the amine to the imine or ketone.
- Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

- PubChem.4-Chlorobenzhydrylamine hydrochloride (Compound Summary).[2][3] National Library of Medicine. Available at: [[Link](#)][2][3]
- Google Patents.Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Patent WO/2004/000000.

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Sources

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